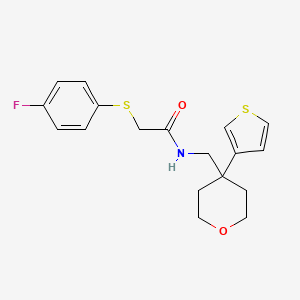
2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H20FNO2S2 and its molecular weight is 365.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, a synthetic organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group, a thiophenyl moiety, and an acetamide functional group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The compound's molecular formula is C18H20FNO2S2, with a molecular weight of 365.5 g/mol. The presence of the fluorine atom in the fluorophenyl group may enhance its stability and biological interactions compared to similar compounds lacking this feature.
The biological activity of this compound likely involves interaction with various molecular targets such as enzymes and receptors. This compound may act as an enzyme inhibitor or modulate receptor activity, although specific mechanisms remain to be fully elucidated.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer or inflammation.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties worth investigating.
- Cytotoxicity : Initial assessments indicate low cytotoxicity, making it a potentially safer option for therapeutic use compared to other compounds with higher toxicity profiles.
Comparative Analysis
To better understand the activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | Similar structure without fluorine | 360 g/mol | Moderate enzyme inhibition |
| Compound B | Contains a different halogen | 370 g/mol | High cytotoxicity |
| 2-((4-fluorophenyl)thio)-N... | Current compound | 365.5 g/mol | Low cytotoxicity, potential enzyme inhibitor |
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of similar compounds and provides insights into the potential applications of this compound:
- Inhibition Studies : Research has shown that compounds with similar structures exhibit significant inhibition against various enzymes involved in metabolic pathways, indicating that our compound may also function effectively as an inhibitor in specific contexts .
- Antimicrobial Activity : A study highlighted the antimicrobial effects of structurally related compounds against bacterial strains, suggesting that further exploration into the antimicrobial properties of our compound could yield promising results .
- Therapeutic Applications : The low cytotoxicity observed in preliminary tests positions this compound as a candidate for development in drug formulations aimed at treating conditions like cancer or infections .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S2/c19-15-1-3-16(4-2-15)24-12-17(21)20-13-18(6-8-22-9-7-18)14-5-10-23-11-14/h1-5,10-11H,6-9,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKZTRELIOOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














